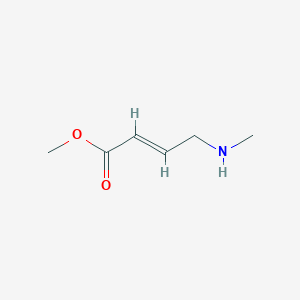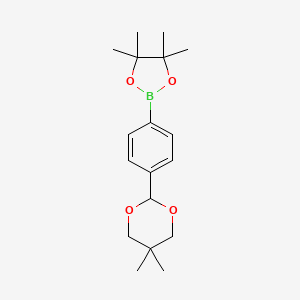
2-(4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound with a unique structure that includes both dioxane and dioxaborolane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a Suzuki coupling reaction. This reaction is carried out between this compound and 5,5′-dibromo-2,2′-bipyridine using [Pd(PPh3)4] as a catalyst . The reaction conditions include the use of an inert atmosphere, typically nitrogen, and a solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of boron-containing organic compounds.
Aplicaciones Científicas De Investigación
2-(4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism by which 2-(4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in organic synthesis, it acts as a reagent that facilitates the formation of carbon-carbon bonds through Suzuki coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of dioxane and dioxaborolane rings, which confer distinct chemical properties. This makes it particularly useful in Suzuki coupling reactions, where it can act as a versatile building block for the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C18H27BO4 |
|---|---|
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H27BO4/c1-16(2)11-20-15(21-12-16)13-7-9-14(10-8-13)19-22-17(3,4)18(5,6)23-19/h7-10,15H,11-12H2,1-6H3 |
Clave InChI |
OYOCMSBCAAJPDL-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3OCC(CO3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13407585.png)
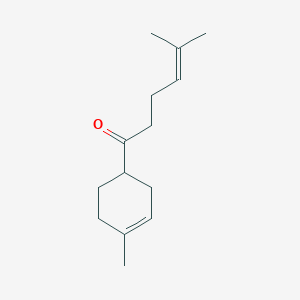
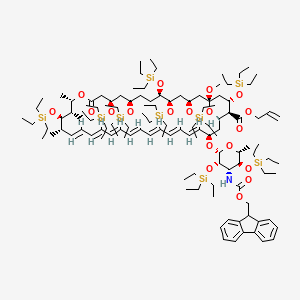
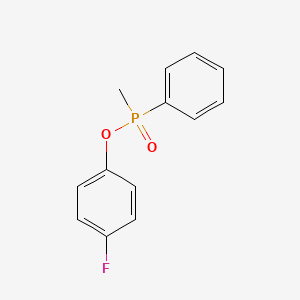
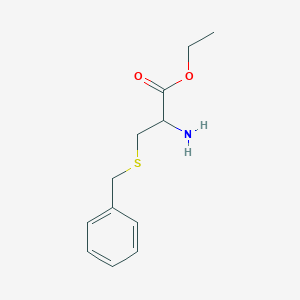
![(2R)-2-acetamido-3-[(5-pyridin-3-yl-1H-pyrrol-2-yl)sulfanyl]propanoic acid](/img/structure/B13407609.png)
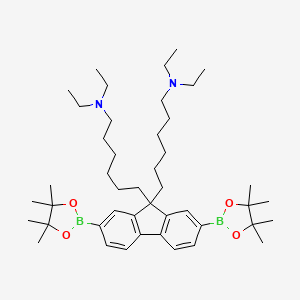
![(4aR,4bS,5S,6aS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-9-oxa-7-aza-pentaleno[2,1-a]phenanthren-2-one](/img/structure/B13407620.png)
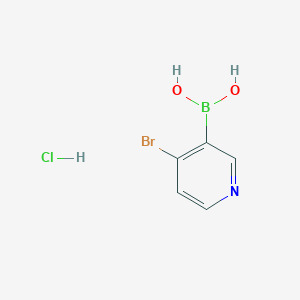
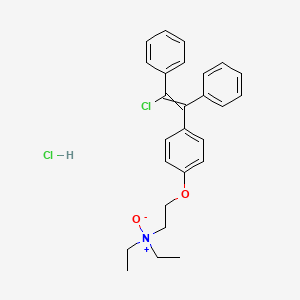
![N-[(oxolan-2-yl)methyl]cyclohexanamine](/img/structure/B13407653.png)
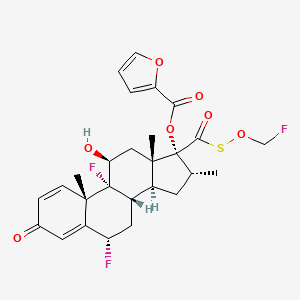
![benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate](/img/structure/B13407662.png)
